

Technical Guide: Isomeric Purity & Characterization of 2,4-Dimethyl-5-nitrophenol

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Compound of Interest

Compound Name: 2,4-Dimethyl-5-nitrophenol

CAS No.: 14969-00-7

Cat. No.: B082801

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Executive Summary

2,4-Dimethyl-5-nitrophenol (CAS: 14969-00-7) is a substituted nitroxylenol used as a scaffold in the development of kinase inhibitors, antibacterial agents, and herbicides.[1] Commercial synthesis via the nitration of 2,4-dimethylphenol (2,4-xyleneol) inherently produces a mixture of regioisomers.

The critical quality attribute (CQA) for this material is the absence of the 6-nitro isomer (2,4-dimethyl-6-nitrophenol), which forms due to the directing effects of the hydroxyl group. Failure to remove this isomer can lead to regioisomeric impurities in downstream API synthesis, potentially altering biological activity or failing regulatory specifications (ICH Q3A).[2]

This guide provides a self-validating framework for identifying, quantifying, and removing these isomeric impurities.

Part 1: Synthetic Origins & The Isomeric Landscape

Mechanism of Impurity Formation

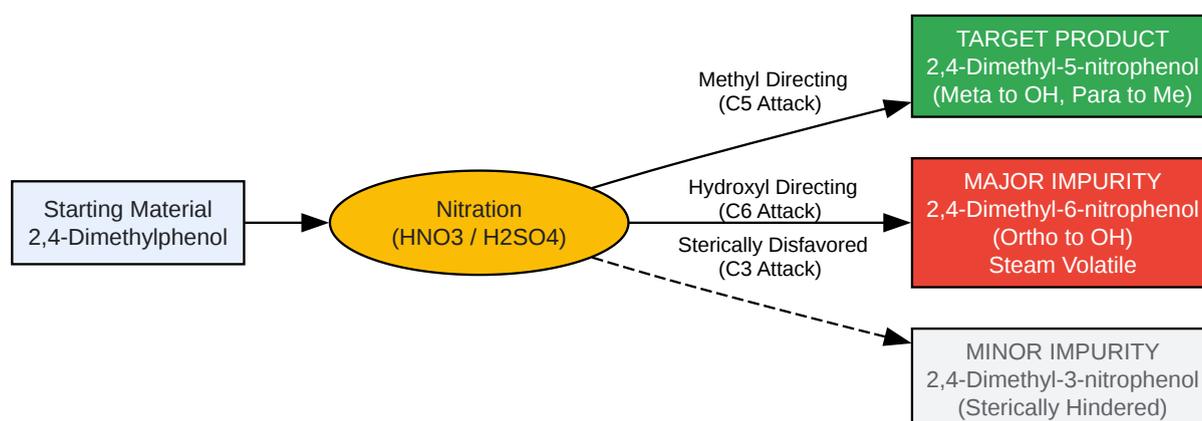
The synthesis of **2,4-dimethyl-5-nitrophenol** involves the electrophilic aromatic substitution (nitration) of 2,4-dimethylphenol. The directing groups on the ring dictate the product distribution:

- Hydroxyl Group (-OH): Strong ortho, para director. (Position 4 is blocked by methyl; directs to 6).[2]
- Methyl Groups (-CH₃): Weak ortho, para directors.
 - C2-Methyl: Directs to 3 and 5.[1][3]
 - C4-Methyl: Directs to 3 and 5.[3]

The Conflict: The hydroxyl group strongly favors the C6 position (ortho), leading to the formation of the 6-nitro isomer as a major byproduct. The target 5-nitro isomer is formed via the cooperative directing effects of the methyl groups, but it competes with the electronically favored 6-position. The 3-nitro isomer is sterically disfavored as it would reside between two methyl groups (steric inhibition of resonance).[2][4][5]

Pathway Visualization

The following diagram illustrates the competitive nitration pathways and the resulting isomeric mixture.



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Caption: Competitive nitration pathways of 2,4-dimethylphenol. The 6-nitro isomer is the primary impurity due to the strong ortho-directing influence of the hydroxyl group.

Part 2: Analytical Characterization (Differentiation)

[2]

Distinguishing the 5-nitro target from the 6-nitro impurity is critical. Standard HPLC methods can separate them, but NMR spectroscopy provides the definitive structural proof required for validation.[2]

Nuclear Magnetic Resonance (NMR) Strategy

The proton environment differs significantly between the isomers due to symmetry and shielding effects.[2]

Feature	Target: 5-Nitro Isomer	Impurity: 6-Nitro Isomer	Mechanistic Reason
H-6 Proton	Singlet, highly deshielded (>8.0 ppm)	N/A (Substituted)	In the 5-nitro isomer, H-6 is sandwiched between the -OH (1) and -NO ₂ (5) groups. Both are electron-withdrawing, shifting this proton significantly downfield.
H-3 Proton	Singlet (Ar-H)	Singlet/Doublet (Ar-H)	In the 5-nitro isomer, H-3 is isolated between methyls.
Coupling	Para-coupling (negligible)	Meta-coupling (~2 Hz)	The 6-nitro isomer has protons at C3 and C5 (meta relationship), potentially showing meta-coupling (d, J=2Hz).
-OH Signal	Broad singlet	Sharp, downfield (>10 ppm)	The 6-nitro isomer forms an intramolecular hydrogen bond between -OH and -NO ₂ , locking the proton and deshielding it.

Validation Check: If your ¹H-NMR spectrum shows a sharp phenolic proton signal >10.5 ppm and lacks a highly deshielded aromatic singlet >8.0 ppm, you likely have the 6-nitro impurity or a mixture.

HPLC Method Development (Reverse Phase)

Separation relies on the difference in polarity caused by intramolecular hydrogen bonding.[2]

- Column: C18 (Octadecyl) or Phenyl-Hexyl (for enhanced pi-pi selectivity).[2]
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2] Gradient elution.
- Elution Order:
 - **2,4-Dimethyl-5-nitrophenol** (Target): Elutes earlier. It cannot form intramolecular H-bonds, so it interacts more strongly with the aqueous mobile phase and the polar hydroxyl group is exposed.
 - 2,4-Dimethyl-6-nitrophenol (Impurity): Elutes later. The intramolecular H-bond (OH...NO₂) "masks" the polar groups, creating a "pseudo-hydrophobic" shell that interacts more strongly with the C18 stationary phase.[2]

Part 3: Purification & Enrichment Protocols

If commercial stock is found to be isomeric impure (e.g., <98% purity), the following purification workflow exploits the physical property differences documented in the "Isomeric Landscape" section.

Protocol: Steam Distillation (The "Ortho Effect" Separation)

This is the most robust method for removing the 6-nitro isomer on a preparatory scale.[2]

Principle: The 6-nitro isomer possesses intramolecular hydrogen bonding, preventing it from associating with water molecules. This makes it steam volatile.[2] The 5-nitro isomer forms intermolecular hydrogen bonds with water/solvents, rendering it non-volatile.

Step-by-Step Workflow:

- Dissolution: Suspend the crude nitrophenol mixture in water (approx. 10:1 water:solid ratio). Acidify slightly with H₂SO₄ to ensure phenols are protonated.[2]
- Distillation: Heat the mixture to boiling and pass steam through the vessel.
- Separation:

- Distillate (Receiver): Yellow, oily crystals will collect.[2] This is the 6-nitro impurity.
- Residue (Pot): The non-volatile solid remaining is the enriched 5-nitro target.[2]
- Recovery: Cool the pot residue. Filter the solid precipitate.[2]
- Recrystallization: Recrystallize the filtered solid from Ethanol/Water (1:1) to remove trace 3-nitro isomers and tarry byproducts.[2]

QC Specification Sheet

For drug development sourcing, the following specification is recommended:

Test	Specification	Method
Appearance	Yellow to light brown crystalline powder	Visual
Assay (HPLC)	≥ 98.5% (Area %)	RP-HPLC (C18, 254 nm)
Isomeric Impurity (6-Nitro)	≤ 0.5%	RP-HPLC
Identification A	¹ H-NMR conforms to structure (Singlet >8.0 ppm present)	NMR (DMSO-d6)
Melting Point	70–74 °C (Distinct from 6-nitro MP ~68°C)	Capillary Method

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- NMR Spectra of Nitro-substituted Anilines/Phenols. SciSpace.[2][8] (Discusses chemical shifts and steric inhibition of resonance in crowded nitro compounds).
- Physical Properties & Acidity
 - Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs 3-Methyl-4-nitrophenol. Benchchem.[2][8] (Explains steric inhibition of resonance affecting pKa).
 - Crystal structure of 2,6-dimethyl-4-nitro-phenol.[9] ResearchGate.[2] (Structural data for comparison).

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